![molecular formula C15H20N2O6S2 B2749020 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2320889-01-6](/img/structure/B2749020.png)

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

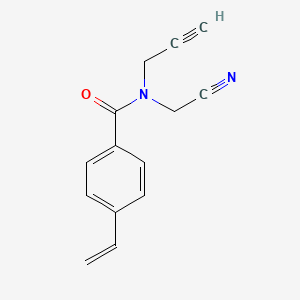

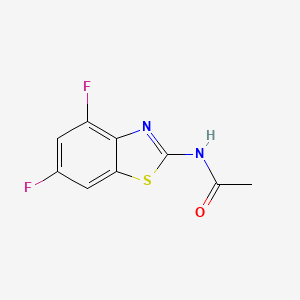

This compound is a complex organic molecule that contains several functional groups, including a tetrahydrothiophene ring, a benzo[d]oxazole ring, and a sulfonamide group. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .

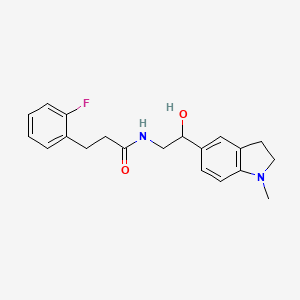

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The benzo[d]oxazole ring is a fused ring system containing a benzene ring and an oxazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the tetrahydrothiophene ring can react with electrophiles, and the sulfonamide group can participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could make the compound more soluble in water .Scientific Research Applications

Antimalarial and Antiviral Applications

Sulfonamide derivatives have been explored for their potential as antimalarial and antiviral agents. For instance, certain sulfonamide compounds have demonstrated promising antimalarial activity against Plasmodium species, the parasites responsible for malaria. These compounds have been characterized by their ability to inhibit key enzymes within the parasite, offering a pathway for the development of new antimalarial therapies (Fahim & Ismael, 2021). Additionally, the exploration of sulfonamides in the context of COVID-19 suggests potential utility in addressing viral infections through the inhibition of vital viral proteins.

Chemical Synthesis and Reactivity

Sulfonamides have been utilized in various chemical synthesis processes due to their reactivity and versatility. For example, studies have shown that sulfonamides can react with hydroxylamine, leading to the formation of 2-hydroxybenzothiazole and other derivatives under mild conditions, demonstrating their utility in synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013). This characteristic makes them valuable tools for the synthesis of complex molecules with potential biological activities.

Biological Degradation and Environmental Applications

The microbial degradation of sulfonamide antibiotics showcases an unusual pathway involving ipso-hydroxylation followed by fragmentation, highlighting the environmental persistence and potential impact of sulfonamides. This process, observed in Microbacterium sp. strain BR1, underscores the importance of understanding sulfonamide biotransformation mechanisms for environmental science and pollution control (Ricken et al., 2013).

Antioxidant Properties

Research into sulfone and sulfonamide-linked compounds has revealed significant antioxidant activities, which could be leveraged for therapeutic applications. Certain derivatives have shown potential as antioxidant agents, indicating the possibility of using these compounds in the development of drugs aimed at mitigating oxidative stress-related diseases (Padmaja et al., 2014).

Future Directions

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c1-17-12-8-11(2-3-13(12)23-14(17)19)25(20,21)16-9-15(22-6-5-18)4-7-24-10-15/h2-3,8,16,18H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJJBTSFSWSFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSC3)OCCO)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2748937.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)